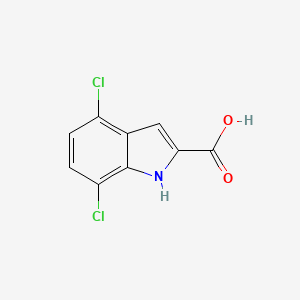

4,7-dichloro-1H-indole-2-carboxylic Acid

Description

The Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery and Chemical Biology

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is widely regarded as a "privileged structure" in medicinal chemistry. nih.goveurekaselect.comresearchgate.net This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a multitude of diverse biological targets with high affinity. researchgate.netmdpi.com The indole nucleus is a common feature in numerous natural products, including the essential amino acid tryptophan and various alkaloids, which underscores its evolutionary selection as a key molecular framework for biological function. nih.goveurekaselect.com

The chemical tractability of the indole scaffold allows for its modification at several positions, enabling the synthesis of large libraries of derivatives for screening. mdpi.com This structural versatility has been successfully exploited to develop a wide range of therapeutic agents. eurekaselect.com Many drugs containing the indole substructure target G-protein coupled receptors (GPCRs), a major class of drug targets, where the indole scaffold recognizes a conserved binding pocket. nih.goveurekaselect.com The widespread success of indole-based compounds has solidified their importance as a foundational element in the discovery of new drug candidates. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic (5-HT3 antagonist) |

| Frovatriptan | Antimigraine (5-HT receptor agonist) |

| Tadalafil | Phosphodiesterase inhibitor |

| Ergotamine | Antimigraine (alkaloid) |

Significance of Indole-2-carboxylic Acid Derivatives in Modulating Biological Pathways

Within the broad class of indole derivatives, those featuring a carboxylic acid group at the 2-position (indole-2-carboxylic acids) have emerged as a particularly significant subclass in medicinal chemistry. This functional group can profoundly influence a molecule's properties, including its acidity, polarity, and ability to form hydrogen bonds or coordinate with metal ions. These interactions are often critical for binding to the active sites of enzymes and receptors. rsc.orgmdpi.com

Research has demonstrated that indole-2-carboxylic acid derivatives can modulate a variety of biological pathways. For instance, they have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov In this context, the indole nucleus and the C2-carboxyl group can chelate with two Mg²⁺ ions within the enzyme's active site, an interaction essential for inhibitory activity. rsc.orgmdpi.com Furthermore, derivatives of this scaffold have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism that are targets for cancer immunotherapy. sci-hub.se Other research has identified indole-2-carboxamides as allosteric modulators for the cannabinoid CB1 receptor and aryl indole-2-carboxylic acids as partial agonists for the PPARgamma receptor. nih.govnih.gov These findings highlight the utility of the indole-2-carboxylic acid framework in designing specific modulators of key biological targets.

Table 2: Indole-2-carboxylic Acid Derivatives and Their Biological Targets This table is interactive. You can sort and filter the data.

| Derivative Class | Biological Target/Pathway |

|---|---|

| General Indole-2-carboxylic acids | HIV-1 Integrase rsc.orgmdpi.comnih.gov |

| 6-acetamido-indole-2-carboxylic acids | IDO1/TDO (dual inhibitors) sci-hub.se |

| Indole-2-carboxamides | Cannabinoid CB1 Receptor (allosteric modulators) nih.gov |

| Aryl indole-2-carboxylic acids | PPARgamma (partial agonists) nih.gov |

| 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 Receptor (antagonists) nih.gov |

Rationale for Research on Dichloro-Substituted Indole-2-carboxylic Acids, with Specific Emphasis on the 4,7-Substitution Pattern

The incorporation of halogen atoms, particularly chlorine, onto a drug scaffold is a well-established strategy in medicinal chemistry. Halogenation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties by modifying its lipophilicity, metabolic stability, and electronic character, which in turn can enhance binding affinity and biological activity.

The investigation of dichloro-substituted indole-2-carboxylic acids is supported by findings that demonstrate the positive impact of such substitutions. For example, a study on indole-2-carboxamides as anti-tuberculosis agents found that substituting the indole core with 4,6-dichloro groups resulted in a nearly three-fold increase in activity compared to the corresponding dimethyl-substituted compound. nih.gov This highlights the potential of dichlorination to enhance potency. Similarly, 4,6-dichloro-1H-indole-2-carboxylate has been used as a key intermediate in the synthesis of selective antagonists for the CysLT1 receptor, a target for inflammatory conditions. nih.gov Another related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase, representing a novel approach for inhibiting this metabolic enzyme. nih.gov

The specific focus on the 4,7-substitution pattern is part of a systematic exploration of the structure-activity relationship (SAR) for this class of compounds. By synthesizing and evaluating isomers with different chlorine substitution patterns (e.g., 4,6- vs. 4,7- vs. 5,7-), researchers aim to map how the precise placement of the electron-withdrawing chloro groups influences the molecule's interaction with a specific biological target. This methodical approach is essential for fine-tuning the scaffold to achieve optimal potency, selectivity, and drug-like properties. The research into 4,7-dichloro-1H-indole-2-carboxylic acid is therefore a logical step in the rational design of new, potentially more effective therapeutic agents based on the privileged indole-2-carboxylic acid scaffold.

Table 3: Examples of Biologically Active Dichloro-Substituted Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substitution Pattern | Biological Target/Activity |

|---|---|---|

| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | 4,6-dichloro | Anti-Mycobacterium tuberculosis nih.gov |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate | 4,6-dichloro | Intermediate for CysLT1 antagonists nih.gov |

| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | 4,6-dichloro | Allosteric inhibitor of fructose-1,6-bisphosphatase nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQVAQDBJJBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96129-74-7 | |

| Record name | 4,7-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4,7 Dichloro 1h Indole 2 Carboxylic Acid Derivatives

General Principles of SAR for Indole-2-carboxylic Acid Scaffolds

The indole-2-carboxylic acid framework is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the design of enzyme inhibitors and receptor modulators. nih.gov SAR studies across various derivatives have elucidated several general principles that govern their biological activity. The indole (B1671886) ring system and the carboxamide moiety (a common modification of the carboxylic acid) are crucial for inhibitory activity, offering a flexible structure with both hydrophobic and polar characteristics. nih.gov

Influence of the 4,7-Dichloro Substitution Pattern on Biological Activity and Receptor Affinity

The specific placement of halogen atoms, particularly chlorine, on the indole ring has a profound effect on the biological activity of indole-2-carboxylic acid derivatives. The 4,7-dichloro substitution pattern is a key structural feature that often enhances potency, likely by modifying the compound's electronic properties and lipophilicity.

In a study on indole-2-carboxamides as potential antitubercular agents, the introduction of a 4,6-dichloro substitution pattern resulted in a significant increase in activity. nih.gov Compound 8g (4,6-dichloro) was found to be the most lipophilic compound in the series and exhibited the highest activity, suggesting a strong correlation between lipophilicity and anti-TB activity for this class of compounds. nih.gov The 4,6-dichloro analogue showed a nearly three-fold increase in potency compared to a 4,6-dimethyl substituted compound. nih.gov In another example, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid was identified as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase, demonstrating the utility of this substitution pattern in creating enzyme inhibitors. nih.gov

While the 4,7-dichloro pattern is the focus, related dichloro substitutions also show significant effects. For instance, a 5,7-dichloro derivative demonstrated notable antiproliferative potency, although it was slightly less potent than its corresponding 5-chloro derivative in a specific cancer cell line. nih.gov

| Compound | Substituents on Indole Ring | MIC (μM) | ClogP |

|---|---|---|---|

| 4 | 4,6-dimethyl | 0.88 | 7.12 |

| 8g | 4,6-dichloro | 0.32 | 7.64 |

| 8h | 4,6-difluoro | 0.70 | 6.50 |

Impact of Substitutions at the C-3 Position of the Indole Nucleus

The C-3 position of the indole nucleus is a critical site for modification, and substitutions at this position significantly influence the biological activity of indole-2-carboxylic acid derivatives. The nature, size, and electronic properties of the C-3 substituent can dictate the compound's interaction with its biological target.

For indole-2-carboxamide derivatives acting as allosteric modulators of the CB1 receptor, lower alkyl group substitutions at the C-3 position were found to impact orthosteric ligand binding. researchgate.netacs.org SAR studies revealed a critical chain length at the C-3 position for optimal allosteric modulation. acs.org In a different context, for inhibitors of cytosolic phospholipase A2 (cPLA2), enzyme inhibition was found to be optimal when the acyl residue at the C-3 position had a chain length of 12 or more carbons. nih.gov

Furthermore, the introduction of specific functional groups at C-3 can be crucial. For a novel class of CysLT1 selective antagonists, an α, β-unsaturated double bond as part of the substituent at position 3 was found to be important for potent activity. nih.gov The removal of this double bond led to a 4- to 6-fold decrease in potency against the CysLT1 receptor. nih.gov

Role of the Carboxylic Acid Functionality at the C-2 Position and its Bioisosteric Modifications

The carboxylic acid group at the C-2 position is a cornerstone of the indole-2-carboxylic acid scaffold's biological activity, often acting as a key pharmacophoric element. nih.gov This acidic moiety is frequently involved in crucial binding interactions, such as forming hydrogen bonds or electrostatic interactions with target proteins. sci-hub.sesemanticscholar.org Its necessity has been demonstrated in multiple studies; for example, its removal from a CysLT1 antagonist led to a 47-fold decrease in potency. nih.gov Similarly, replacing the C-2 carboxylic acid group in cPLA2 inhibitors with an acetic or propionic acid substituent led to a decrease in inhibitory potency. nih.gov

Given its importance but also its potential drawbacks (e.g., poor permeability), the bioisosteric replacement of the carboxylic acid is a common strategy in drug design. nih.govsemanticscholar.org Bioisosteres are functional groups that mimic the size, shape, and electronic properties of the original group, potentially improving pharmacokinetic properties while maintaining biological activity. drughunter.com

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles : These are among the most widely used non-classical bioisosteres, maintaining a similar pKa to carboxylic acids while being more lipophilic. drughunter.comcambridgemedchemconsulting.com

Acyl Sulfonamides and Isoxazolols : These groups can also sufficiently mimic the carboxylic acid functionality. nih.gov

Hydroxycarbamimidoyl and Hydroxamic Acid Groups : In the case of IDO1/TDO dual inhibitors, replacement of the carboxyl group with these close bioisosteres resulted in a complete loss of inhibition, underscoring that not all replacements are successful and are highly context-dependent. sci-hub.se

| Bioisostere | Key Features | Reference |

|---|---|---|

| 1H-Tetrazole | Similar pKa (~4.5-4.9), greater lipophilicity. | drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | Acidic, can mimic H-bonding patterns. | nih.gov |

| 5-oxo-1,2,4-oxadiazole | Slightly less acidic than tetrazoles, may improve oral absorption. | drughunter.com |

| 1-Hydroxypyrazole | Higher pKa than carboxylic acids, can lead to better tissue permeation. | cambridgemedchemconsulting.com |

Effects of N-Substitution on the Indole Ring System

Modification of the indole nitrogen (N-1 position) provides another avenue for modulating the pharmacological properties of indole-2-carboxylic acid derivatives. The substituent at this position can influence the compound's conformation, lipophilicity, and potential for hydrogen bonding, thereby affecting its interaction with the target.

In the development of IDO1/TDO dual inhibitors, methylation of the indole nitrogen on hit compounds resulted in a complete loss of inhibitory activity. sci-hub.se This suggests that the N-H proton is critical for binding, likely acting as a hydrogen bond donor. Conversely, in other chemical series, N-alkylation or N-arylation can be a viable strategy to explore new binding interactions or improve properties. organic-chemistry.orgnih.gov For instance, in a series of cPLA2 inhibitors, the introduction of long alkyl chains (8 or more carbons) at the N-1 position led to a loss of activity. nih.gov However, if the terminal methyl group of that alkyl chain was replaced with a carboxylic acid, the inhibitory potency was significantly increased. nih.gov This highlights the complex interplay between the N-1 substituent and other pharmacophoric features of the molecule.

Correlating Structural Complexity and Substituent Variations with Biological Activity

The biological activity of 4,7-dichloro-1H-indole-2-carboxylic acid derivatives is a result of a complex interplay between various structural features. Correlating the combined effects of substituent variations across the indole scaffold is essential for rational drug design. Factors such as steric hindrance, electronic character, and lipophilicity are key determinants of potency and selectivity. nih.gov

Lipophilicity, often modulated by halogen substitutions, plays a significant role. As seen with the 4,6-dichloroindole derivatives active against tuberculosis, increased lipophilicity correlated directly with enhanced potency. nih.gov The steric bulk of substituents is also critical. For some enzyme inhibitors, it has been concluded that steric hindrance is more important than the electronic character of substituents in determining inhibitory activity. nih.gov

Mechanistic Investigations of Biological Activities Mediated by 4,7 Dichloro 1h Indole 2 Carboxylic Acid and Its Derivatives

Mechanisms of Action at Ionotropic Receptors

Ionotropic receptors, which are ligand-gated ion channels, are critical for rapid synaptic transmission. Derivatives of dichloro-1H-indole-2-carboxylic acid have been identified as potent modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

The parent compound, indole-2-carboxylic acid (I2CA), is a known competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.govscispace.com This allosteric site must be occupied by glycine (or D-serine) for the receptor to be activated by the primary agonist, glutamate (B1630785). By competing with glycine, I2CA and its analogs can effectively inhibit NMDA receptor function. nih.gov

Research into a series of substituted indole-2-carboxylate (B1230498) derivatives has demonstrated that chlorination of the indole (B1671886) ring significantly influences affinity for this site. Specifically, studies on 4,6-dichloroindole-2-carboxylic acid derivatives, which are structurally analogous to the 4,7-dichloro variant, have shown high affinity and potent antagonist activity at the glycine recognition site. nih.govnih.gov In radioligand binding assays, compounds with a chloro group at the C-6 position were found to have high affinity, with K_i values often less than 1 µM. nih.gov Electrophysiological studies confirmed this mechanism, showing that these compounds inhibit NMDA receptor activity in a manner that is noncompetitive with NMDA but competitive with glycine. nih.gov This competitive antagonism causes a right-ward shift in the glycine dose-response curve, confirming that the compounds act directly at the glycine modulatory site. nih.gov

| Compound Class | Target | Mechanism | Key Finding |

|---|---|---|---|

| Chloro-substituted Indole-2-Carboxylates | NMDA Receptor Glycine Site | Competitive Antagonism | High affinity (K_i < 1 µM) and inhibition of NMDA-gated currents. nih.gov |

| 4,6-dichloroindole-2-carboxylic Acid Derivatives | NMDA Receptor Glycine Site | Competitive Antagonism | Identified as potent inhibitors of the glycine site-specific ligand binding. nih.gov |

The specific structural features required for high-affinity binding to the NMDA receptor's glycine site have been elucidated through structure-activity relationship (SAR) studies and the development of pharmacophore models. A pharmacophore describes the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target.

Mechanisms of Action at G Protein-Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that play a role in a vast array of physiological processes. Dichloro-1H-indole-2-carboxylic acid derivatives have been shown to interact with specific GPCRs, acting as both antagonists and agonists.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that exert their effects through CysLT1 and CysLT2 receptors. nih.gov Antagonism of the CysLT1 receptor is a validated therapeutic strategy for conditions like asthma. A novel class of potent and selective CysLT1 antagonists has been developed from a 4,6-dichloro-1H-indole-2-carboxylic acid scaffold. nih.govresearchgate.net

While the parent 4,6-dichloro-1H-indole-2-carboxylic acid is a synthetic precursor, its derivatives, featuring complex substitutions at the C-3 position, exhibit high antagonist potency. For example, one of the most potent compounds in a studied series, 17k, demonstrated an IC_50 value of 0.0059 µM for the CysLT1 receptor. nih.gov Crucially, these compounds display high selectivity for CysLT1 over the CysLT2 receptor. The same compound, 17k, had an IC_50 of 15 µM for CysLT2, indicating a selectivity ratio of over 2500-fold. nih.gov These findings underscore the importance of the indole-2-carboxylic acid moiety as a core structure for achieving potent and selective CysLT1 antagonism. nih.gov

| Derivative | CysLT1 IC_50 (µM) | CysLT2 IC_50 (µM) | Selectivity (CysLT2/CysLT1) |

|---|---|---|---|

| Compound 17k | 0.0059 | 15 | ~2542 |

GPR17 is an orphan GPCR implicated in processes such as myelin repair, making it a target for neurodegenerative diseases. The compound 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951), a close derivative of the title compound, has been identified as a potent agonist for GPR17.

Activation of GPR17 by MDL29,951 initiates specific intracellular signaling cascades. The receptor couples primarily to the Gαi/o signaling pathway. This engagement leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP subsequently leads to diminished activity of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This Gαi/o-cAMP-PKA-CREB axis is a key signal transduction pathway mediating the effects of GPR17 agonism by this class of molecules.

Enzyme Inhibition Mechanisms

Beyond receptor modulation, derivatives of dichloro-1H-indole-2-carboxylic acid have been shown to act as inhibitors of specific enzymes, highlighting another facet of their biological activity.

A notable example is the compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), which, in addition to its GPR17 agonist activity, functions as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase). nih.gov FBPase is a key regulatory enzyme in the gluconeogenesis pathway. X-ray crystallography has revealed that MDL-29951 binds to the allosteric site normally occupied by adenosine (B11128) monophosphate (AMP), representing a novel mechanism for FBPase inhibition. nih.gov Furthermore, related indole-2-carboxylic acid structures have been investigated as inhibitors for other enzymes, including HIV-1 integrase and kinases like EGFR and BRAF, suggesting a broader potential for this chemical class in enzyme-targeted drug discovery. mdpi.commdpi.com

HIV-1 Integrase Strand Transfer Inhibition: Chelation with Divalent Metal Ions (Mg2+)

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle. mdpi.comnih.gov The primary mechanism of this inhibition is through the chelation of divalent magnesium ions (Mg2+) within the enzyme's active site. mdpi.comnih.gov HIV-1 integrase utilizes two Mg2+ ions to catalyze the strand transfer reaction, which involves the insertion of the viral DNA into the host genome. nih.gov

The indole-2-carboxylic acid scaffold, specifically the indole nucleus and the C2 carboxyl group, can effectively chelate these two Mg2+ ions. mdpi.comsci-hub.se This interaction disrupts the normal catalytic function of the integrase, thereby inhibiting the strand transfer process. mdpi.com Structural optimizations of the indole-2-carboxylic acid core have led to the development of derivatives with significantly enhanced inhibitory activity. For instance, the introduction of a long branch on the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site of the integrase. mdpi.com Further modifications, such as the addition of a C6-halogenated benzene (B151609) ring, have also been shown to increase inhibitory activity against HIV-1 integrase. mdpi.com One such derivative, compound 20a , demonstrated a noteworthy IC50 value of 0.13 μM against HIV-1 integrase. mdpi.com

Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. rsc.org Overexpression of these enzymes is a known immune escape mechanism in cancer. nih.gov Consequently, the dual inhibition of IDO1 and TDO presents a promising strategy for cancer immunotherapy. wikipedia.orgjhu.edu

Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO. rsc.org Through random screening of compound libraries, indole-2-carboxylic acid derivatives were identified as a novel scaffold for dual inhibition, albeit with initial weak activity. rsc.org Extensive structural modifications of the indole scaffold led to the discovery of more potent dual inhibitors. Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have shown promise, with some compounds exhibiting IC50 values in the low micromolar range for both enzymes. rsc.org For example, compound 9o-1 was identified as a potent dual inhibitor with an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. rsc.org Further research led to the identification of a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a related compound and demonstrated strong inhibition of both enzymes with IC50 values in the double-digit nanomolar range. rsc.org Molecular docking and dynamic simulations have been used to predict the binding modes of these compounds within the active sites of IDO1 and TDO, providing a basis for further structural optimization. rsc.org

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Inhibition of Glutamate Carboxypeptidase II

Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. wustl.edu Inhibition of GCPII is a therapeutic strategy for neurologic disorders characterized by excessive glutamate levels and for the imaging and treatment of prostate cancer. nih.gov

A series of N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been described as GCPII inhibitors with IC50 values in the 20–50 nanomolar range. mdpi.com These compounds represent a class of achiral GCPII inhibitors with significant structural differences from the endogenous substrate NAAG. mdpi.com The inhibitory mechanism of many small molecule GCPII inhibitors involves the chelation of the zinc ions present in the active site of this metallopeptidase. mdpi.com Thiol-based inhibitors, for instance, utilize a thiol group to bind to the active site zinc ions, while a pentanedioic acid portion of the inhibitor interacts with the glutarate recognition site of the enzyme. mdpi.com

Dual Inhibition of EGFR and CDK2

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and are often dysregulated in cancer. Dual inhibition of both EGFR and CDK2 is a promising anti-cancer strategy. A series of 5-substituted-indole-2-carboxamides have been designed and synthesized as dual EGFR/CDK2 inhibitors.

Several of these compounds have demonstrated significant antiproliferative activity against various cancer cell lines. The most potent derivatives, compounds 5g , 5i , and 5j , exhibited mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively. Further investigation of the most potent compounds revealed their efficacy as dual inhibitors. For example, compounds 5i and 5j were identified as potent dual EGFR and CDK2 inhibitors. The tested compounds inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, compared to the reference drug erlotinib (B232) (IC50 = 80 nM). In terms of CDK2 inhibition, compounds 5c and 5g displayed IC50 values of 46 ± 05 nM and 33 ± 04 nM, respectively.

LSD1 (Lysine-Specific Demethylase 1) Inhibition

| Compound/Derivative | Target(s) | IC50/GI50 |

| Compound 20a | HIV-1 Integrase | 0.13 μM (IC50) |

| Compound 9o-1 | IDO1 | 1.17 μM (IC50) |

| TDO | 1.55 μM (IC50) | |

| Compound 9p-O | IDO1 & TDO | Double-digit nM range (IC50) |

| Compound 3.9 | Fructose-1,6-bisphosphatase | 0.99 μM (IC50) |

| Compound 5g | Cancer Cell Lines | 55 nM (GI50) |

| CDK2 | 33 ± 04 nM (IC50) | |

| Compound 5i | Cancer Cell Lines | 49 nM (GI50) |

| Compound 5j | Cancer Cell Lines | 37 nM (GI50) |

| Compound 5c | CDK2 | 46 ± 05 nM (IC50) |

| Various Derivatives | EGFR | 85 nM to 124 nM (IC50) |

| Erlotinib (reference) | EGFR | 80 nM (IC50) |

| N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids | GCPII | 20-50 nM (IC50) |

Tubulin Polymerization and Thioredoxin Reductase (TrxR) Inhibition

Tubulin Polymerization Inhibition

Arylthioindole (ATI) derivatives are recognized as potent inhibitors of tubulin polymerization, acting by binding to the colchicine (B1669291) site on β-tubulin. nih.gov A number of these derivatives have demonstrated greater potency than established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov Specifically, ATI derivatives that feature an aromatic ring at the 2-position of the indole core are known to inhibit both tubulin polymerization and the growth of cancer cells. nih.gov These compounds disrupt mitotic progression, ultimately leading to apoptosis. nih.gov For instance, certain ATI derivatives have shown IC50 values for tubulin assembly in the low micromolar range. nih.gov

While direct studies on 4,7-dichloro-1H-indole-2-carboxylic acid are limited, research on related structures provides valuable insights. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at positions 4 through 7 of the indole ring. nih.gov Modifications in this region can influence the compound's interaction with a hydrophobic pocket in the colchicine binding site, which is formed by amino acid residues such as βLys353, βAsn258, βMet259, and αVal181. nih.gov The design of novel 2-phenylindole (B188600) derivatives with halogen substitutions at these positions has led to compounds with strong inhibitory effects on tubulin polymerization and cancer cell growth. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Arylthioindole (ATI) 3 | Tubulin Assembly | 3.3 | nih.gov |

| Arylthioindole (ATI) 4 | Tubulin Assembly | 2.0 | nih.gov |

| Indole-based TMP analogue 6v | Tubulin Polymerization | - | nih.gov |

| Indole derivative 21 | Tubulin Polymerization | 0.15 ± 0.07 | nih.gov |

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial component of cellular redox homeostasis. Overexpression of TrxR is frequently observed in cancer, making it a viable therapeutic target. nih.gov While direct evidence for TrxR inhibition by this compound is not extensively documented, studies on other molecular scaffolds suggest that the presence of specific functional groups is critical for this activity. For example, research on 1,2-dithiolane-4-carboxylic acid derivatives indicates that a Michael acceptor moiety is essential for significant TrxR inhibition. nih.gov The most effective compounds in this class exhibited micromolar IC50 values for TrxR1 inhibition, ranging from 5.3 to 186.0 μM. researchgate.net This suggests that future derivatives of this compound incorporating such reactive groups could be promising TrxR inhibitors.

Broader Biological Modulations

Indole derivatives have been investigated for their antioxidant properties. Some indole carboxylic acids can act as non-toxic pro-drugs that, when activated by redox catalysts, form radicals that enhance cellular oxidative stress, a mechanism utilized in cancer therapy. The antioxidant and radical scavenging properties of indole derivatives are well-documented, with some protecting against lipid peroxidation.

Derivatives of indole-2-carboxylic acid have demonstrated significant antiproliferative and apoptotic activities across various cancer cell lines. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis. nih.gov Further optimization of this series led to compounds with EC50 values for caspase activation as low as 0.1 μM. nih.gov

Another study on indole-2-carboxamides showed potent apoptotic antiproliferative activity. nih.gov The most effective derivatives in this series induced significant increases in the levels of caspases 3, 8, and 9, as well as cytochrome C. nih.gov These compounds also led to a notable increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov

| Compound | Cell Line | Activity | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Growth Inhibition | 0.9 | nih.gov |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 (EC50) | nih.gov |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Caspase Activation | 0.1 (EC50) | nih.gov |

| Indole-2-carboxamide derivative 5d | MCF-7 | Antiproliferative | - | nih.gov |

| Indole-2-carboxamide derivative 5e | MCF-7 | Antiproliferative | - | nih.gov |

Indole derivatives are a significant class of compounds in the development of new antimicrobial agents. Recent studies have confirmed their promising activity against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). A series of new indole-1,2,4-triazole conjugates were synthesized and evaluated for their antimicrobial properties. mdpi.com While their antibacterial activity against Gram-negative strains was moderate, with MIC values around 250 µg/mL, their antifungal activity was more pronounced. mdpi.com

Several of these conjugates displayed potent in vitro antifungal activity against Candida tropicalis, with MIC values as low as 2 µg/mL. mdpi.com Specifically, a derivative bearing a 3,4-dichlorobenzyl moiety exhibited a potent MIC value of 2 µg/mL against Candida albicans, which was significantly more active than the reference drug fluconazole (B54011) (MIC of 250 µg/mL). mdpi.com

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indole-triazole conjugates (general) | Gram-negative bacteria | Antibacterial | ~250 | mdpi.com |

| Indole-triazole conjugates (general) | Candida tropicalis | Antifungal | As low as 2 | mdpi.com |

| Indole-triazole conjugate 6f (3,4-dichlorobenzyl moiety) | Candida albicans | Antifungal | 2 | mdpi.com |

Indole-containing compounds have been explored for their anti-inflammatory properties. For example, derivatives of indole-2-formamide benzimidazole[2,1-b]thiazole were synthesized and shown to inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines from RAW264.7 cells. nih.gov Many of these compounds effectively inhibited the release of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov One of the most potent compounds in the series, substituted with a 2-chloropropylcarbonyl group, exhibited IC50 values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition. nih.gov These findings suggest that the indole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Computational Approaches

Ligand-based computational methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to develop models that can predict the activity of novel molecules.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties. nih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR method that calculates the steric and electrostatic fields of a set of aligned molecules and relates these fields to their biological activities using statistical methods like Partial Least Squares (PLS). nih.gov

While a specific CoMFA study on 4,7-dichloro-1H-indole-2-carboxylic acid was not found in the reviewed literature, numerous studies on related indole-2-carboxylic acid derivatives highlight the utility of this approach. For instance, in a study on a series of indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), CoMFA models were developed to understand the structural requirements for inhibitory activity. nih.gov The resulting models demonstrated good predictive ability, with high cross-validated q² values, indicating their robustness. nih.gov Such models generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

| Model | q² | r²_ncv |

| CoMFA | 0.697 | Not Reported |

| CoMSIA | 0.622 | Not Reported |

Note: Data from a study on indole-2-carboxamide derivatives. nih.gov q² represents the cross-validated correlation coefficient, and r²_ncv is the non-cross-validated correlation coefficient.

These studies on analogous compounds suggest that a 3D-QSAR analysis of this compound derivatives would be a valuable tool in identifying key structural features that govern their biological activity. The dichloro substitution at the 4 and 7 positions would significantly influence the steric and electrostatic fields, and a CoMFA study could precisely map these effects.

Pharmacophore modeling is another ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. unina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Pharmacophore models can be generated from a set of active ligands, even in the absence of a receptor structure. unina.it For indole-2-carboxylic acid derivatives, a pharmacophore model would likely include a hydrogen bond donor feature corresponding to the indole (B1671886) N-H, a hydrogen bond acceptor from the carboxylic acid group, and a hydrophobic/aromatic feature from the indole ring system. The chlorine atoms at the 4 and 7 positions would contribute to the hydrophobic character and could also be involved in halogen bonding, which can be a specific feature in some pharmacophore models.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach has been successfully applied in the discovery of inhibitors for various targets.

Structure-Based Computational Approaches

Structure-based computational methods are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. These methods utilize the receptor's structural information to predict how a ligand will bind and to estimate the strength of the interaction.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the binding mode of a ligand and to predict its binding affinity. Several studies have employed molecular docking to investigate the interactions of indole-2-carboxylic acid derivatives with various protein targets.

For example, derivatives of indole-2-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors through molecular docking-based virtual screening. nih.govmdpi.com These studies revealed that the indole core and the C2 carboxyl group are crucial for chelating the two Mg²⁺ ions in the active site of the integrase. nih.govmdpi.com Further structural optimizations, guided by docking results, led to the development of potent inhibitors with significant antiviral activity. mdpi.com

In another study, indole-2-carboxylic acid derivatives were investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se Molecular docking simulations were used to predict the binding modes of these compounds within the active sites of both enzymes, providing insights for further structural optimization. sci-hub.se

For this compound, a molecular docking study would predict its binding orientation within a target active site. The chlorine atoms at positions 4 and 7 would likely influence the binding by forming hydrophobic or halogen bonding interactions with specific amino acid residues in the receptor.

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction |

| HIV-1 Integrase | Mg²⁺ ions, Asp65, Glu152 | Metal chelation, Hydrogen bonding |

| IDO1/TDO | Heme iron, Arg23, Ser167 | Coordination, Hydrogen bonding |

Note: This table presents a hypothetical summary of potential interactions based on studies of related indole-2-carboxylic acid derivatives.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by molecular docking and any conformational changes that may occur upon ligand binding. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time.

In studies of indole-2-carboxylic acid derivatives, MD simulations have been used to confirm the stability of the ligand within the binding pocket of the target protein. sci-hub.senih.gov For instance, a 100 ns molecular dynamics simulation was used to confirm the dynamic stability of a 7-trifluoromethyl-1H-indole-2-carboxylic acid derivative within the binding pocket of human placental aromatase. nih.gov

An MD simulation of this compound bound to a target protein would reveal the flexibility of the ligand in the active site, the persistence of key interactions (like hydrogen bonds and hydrophobic contacts), and any induced-fit effects on the protein structure. This information is crucial for validating docking poses and for a more accurate estimation of binding free energies.

Quantum chemical computations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. researchgate.net These methods are used to calculate various molecular properties, including optimized geometry, molecular orbital energies (HOMO and LUMO), and the distribution of electron density.

DFT calculations on the indole molecule itself have been performed to investigate its electronic properties and reactivity. rsc.orgfigshare.com For substituted indoles, these calculations can reveal how the substituents affect the electronic properties of the indole ring system. In the case of this compound, the electron-withdrawing nature of the chlorine atoms would influence the electron density distribution and the energies of the frontier molecular orbitals (FMOs).

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net An analysis of the Fukui functions for this compound would pinpoint the atoms most susceptible to different types of chemical reactions, which is valuable information for understanding its metabolic fate and potential for covalent interactions with a target.

| Quantum Chemical Parameter | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Fukui Function (f⁺) | Predicts sites for nucleophilic attack. |

| Fukui Function (f⁻) | Predicts sites for electrophilic attack. |

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

Computational methods are pivotal in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of novel therapeutic agents. For scaffolds like this compound, in silico techniques, including virtual screening and molecular modeling, offer a powerful approach to identify promising derivatives and elucidate their potential biological targets and mechanisms of action. These computational strategies help prioritize synthetic efforts and accelerate the development of new drug candidates. researchgate.net

Detailed research into the indole-2-carboxylic acid framework demonstrates the utility of these methods. Through molecular docking-based virtual screenings, the indole-2-carboxylic acid scaffold has been identified as a potent inhibitor for various biological targets. mdpi.com These computational approaches allow for the design and evaluation of virtual libraries of derivatives, where modifications to the core structure can be systematically assessed for their impact on binding affinity and selectivity.

For instance, in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), computational studies were instrumental. mdpi.comrsc.org Molecular docking analyses revealed that the indole core and the C2 carboxyl group of an indole-2-carboxylic acid derivative could effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comrsc.orgnih.gov This initial finding prompted the design of a virtual library of derivatives to optimize interactions with the enzyme. Further in silico modeling suggested that introducing specific substituents at various positions on the indole ring could enhance these interactions. Binding mode analysis of optimized derivatives showed that adding a long branch at the C3 position improved interaction with a hydrophobic cavity near the active site, while a halogenated benzene (B151609) ring at the C6 position could effectively bind with viral DNA through π–π stacking interactions. mdpi.comnih.gov

Similarly, computational approaches have guided the optimization of indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in tumor immunotherapy. ebi.ac.uksci-hub.se Starting from initial weak hits identified from a compound library, extensive structural modifications were explored. sci-hub.se Molecular docking and molecular dynamics simulations were used to predict the binding modes of these compounds within the IDO1 and TDO binding pockets, providing crucial insights for further structural optimization. ebi.ac.uk

The following table summarizes the in silico guided discovery of potent inhibitors based on the indole-2-carboxylic acid scaffold, highlighting the structure-activity relationships (SAR) that were elucidated through these computational efforts.

| Compound ID | Scaffold Modification | Target(s) | IC₅₀ (µM) | Key Computational Finding |

| 9a | 6-amino-4-(phenylamino) | IDO1 / TDO | >50 / >50 | Identified as an initial, weak dual inhibitor hit from a library screen, providing a starting point for optimization. sci-hub.se |

| 9k | 6-amino-4-(4-methoxyphenylamino) | IDO1 / TDO | 42.1 / 34.5 | Showed weak dual inhibitory activity; the indole aryl amine frame was identified as a unique and important structural feature. sci-hub.se |

| 9o-1 | 6-acetamido-4-(4-methoxyphenylamino) | IDO1 / TDO | 1.17 / 1.55 | Docking studies suggested that the 6-acetamido group forms crucial hydrogen bonds within the active site, significantly improving potency. ebi.ac.uksci-hub.se |

| 17a | C6-halogenated benzene ring | HIV-1 Integrase | 3.11 | Binding mode analysis demonstrated that the introduced ring effectively binds with viral DNA (dC20) via π–π stacking interactions. rsc.orgnih.gov |

| 20a | C3-long branch and C6-substitutions | HIV-1 Integrase | 0.13 | The C3 branch was shown to extend into a hydrophobic cavity near the integrase active site, markedly increasing inhibitory effect. mdpi.com |

The design of virtual libraries is a critical step in this process. Starting with the this compound core, a library of novel derivatives can be generated by computationally adding a diverse range of chemical groups at positions amenable to synthetic modification. These virtual compounds are then screened against the three-dimensional structure of a chosen biological target using molecular docking programs. thesciencein.org This process filters the library down to a manageable number of candidates with the highest predicted binding affinities and most favorable interactions with the target's active site. nih.govnih.gov Subsequent molecular dynamics simulations can then be employed to validate the stability of the ligand-protein complex over time, providing a more accurate assessment of the binding mode and affinity. nih.gov

These computational studies provide an essential framework for the rational design of novel this compound derivatives. By leveraging in silico screening and virtual library design, researchers can efficiently explore vast chemical space, identify key structural features for potent biological activity, and generate promising candidates for synthesis and experimental validation.

Advanced Analytical Methodologies in Research on 4,7 Dichloro 1h Indole 2 Carboxylic Acid

Spectroscopic Techniques for Structural Characterization in Research Contexts

Spectroscopic methods are paramount for the unambiguous determination of the molecular structure of 4,7-dichloro-1H-indole-2-carboxylic acid. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the presence of key functional groups, map the carbon-hydrogen framework, and determine the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For an indole-2-carboxylic acid derivative, the IR spectrum provides definitive evidence for the carboxylic acid and the N-H group of the indole (B1671886) ring.

The spectrum of the parent Indole-2-carboxylic acid shows characteristic absorption bands that are expected to be present, with some shifts, in the spectrum of its 4,7-dichloro derivative. The presence of the electron-withdrawing chlorine atoms on the benzene (B151609) ring of the indole structure would likely influence the electronic environment and, consequently, the vibrational frequencies of nearby bonds.

Key expected IR absorption bands for this compound, based on analogous compounds, are:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. pharmaffiliates.com

N-H Stretch (Indole): A moderate to sharp peak is expected around 3300-3400 cm⁻¹. In the solid state, this band can be broadened due to hydrogen bonding.

C=O Stretch (Carbonyl): A strong, sharp absorption peak is predicted to appear around 1680-1710 cm⁻¹. Its precise position can be influenced by conjugation with the indole ring and the electronic effects of the chloro substituents.

C-Cl Stretch: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Characteristic of hydrogen-bonded dimers. |

| N-H (Indole) | 3300-3400 | Moderate | Position and width depend on hydrogen bonding. |

| C=O (Carbonyl) | 1680-1710 | Strong, Sharp | Key indicator for the carboxylic acid group. |

| C-Cl (Aryl Halide) | 600-800 | Moderate to Strong | Located in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals for the indole N-H, the carboxylic acid O-H, and the three aromatic protons.

Based on data for the parent Indole-2-carboxylic acid , which shows aromatic protons between 7.0 and 7.7 ppm, the following resonances can be predicted for the 4,7-dichloro derivative (in a solvent like DMSO-d₆):

-COOH Proton: A very broad singlet, typically far downfield (>12 ppm), which disappears upon addition of D₂O. pharmaffiliates.com

N-H Proton: A broad singlet, often around 11-12 ppm.

Aromatic Protons (H5, H6): The two adjacent protons on the benzene portion of the indole ring would appear as an AB quartet or two doublets in the aromatic region (likely 7.0-7.5 ppm), with coupling constants typical for ortho-protons (~8-9 Hz).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound is expected to display 9 distinct signals.

Carbonyl Carbon (-COOH): This signal would be the most downfield, typically in the 160-175 ppm range.

Aromatic and Pyrrole (B145914) Carbons: The remaining seven carbon atoms of the indole ring would appear in the 100-140 ppm region. The carbons directly attached to the chlorine atoms (C4 and C7) would be significantly influenced, and their shifts can be predicted using substituent effect increments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound (C₉H₅Cl₂NO₂), the molecular weight is 230.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M, M+2, and M+4 peaks would appear in a distinctive ratio (approximately 9:6:1) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). pharmaffiliates.com The primary fragmentation for indole derivatives often involves the cleavage of the substituent from the indole ring, leading to a stable indole-containing cation.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 229/231/233 | Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms. |

| [M-OH]⁺ | 212/214/216 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 184/186/188 | Loss of the entire carboxyl group, resulting in a dichloro-indole cation. |

Chromatographic Methods for Purity Assessment and Isolation of Derivatives

Chromatographic techniques are essential for separating this compound from reaction impurities and for purifying its derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A typical setup for an acidic compound like this compound would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) is employed.

Detection: A UV detector is used, typically monitoring at wavelengths where the indole ring absorbs strongly (e.g., 220 nm, 254 nm, or 280 nm).

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. In research involving derivatives, HPLC is also used to monitor the progress of a reaction and to isolate the desired products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying components in a mixture. As the separated compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak (confirming it is this compound) and the tentative identification of impurities based on their mass-to-charge ratios.

Electrochemical Methods for Studying Redox Behavior and Product Formation

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The indole nucleus is known to be electrochemically active and can undergo oxidation. The presence of two electron-withdrawing chlorine atoms on the benzene ring is expected to make the compound more difficult to oxidize compared to the unsubstituted indole-2-carboxylic acid.

By scanning the potential applied to an electrode in a solution of the compound, a voltammogram can be generated. This plot of current versus potential can reveal:

Oxidation Potential: The potential at which the compound begins to be oxidized. This value provides insight into the electron-donating ability of the molecule.

Reversibility: Whether the oxidation process is reversible or irreversible.

Product Formation: In some cases, the technique can be used to study the products formed upon oxidation or reduction.

This information is valuable in understanding the compound's potential role in redox processes, its stability under certain conditions, and for designing electrosynthesis routes to new derivatives.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 4,7-Dichloro-1H-indole-2-carboxylic Acid Derivatives with Enhanced Selectivity and Potency

The rational design of next-generation derivatives of this compound is a primary focus for enhancing therapeutic efficacy. Building on the understanding that the indole-2-carboxylic acid moiety can chelate metal ions like Mg2+ in enzyme active sites, future design will incorporate sophisticated structural modifications to optimize these interactions and engage with surrounding residues. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the indole (B1671886) ring significantly impact biological activity.

For instance, in the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole core has been shown to improve interactions with a hydrophobic cavity near the active site, markedly increasing inhibitory effects. mdpi.comnih.gov Similarly, the addition of halogenated phenyl groups at the C6 position can enhance π-π stacking interactions with viral DNA, further boosting potency. nih.gov Future work will involve the synthesis of a diverse library of analogues with systematic modifications at the C3, C5, C6, and C7 positions to fine-tune binding affinity and selectivity for specific targets.

Fragment-based drug design will also be a key strategy, where structural motifs from known potent inhibitors are incorporated into the indole-2-carboxamide scaffold. nih.gov Molecular docking and dynamic simulations will guide these synthetic efforts, allowing for the in-silico prediction of binding modes and affinities, thereby prioritizing compounds with the highest likelihood of success. nih.gov This computational approach accelerates the optimization process, leading to the development of derivatives with low micromolar or even nanomolar potency against targets such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and the 14-3-3η protein. nih.govnih.gov

| Compound | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| Derivative 20a | HIV-1 Integrase | 0.13 µM | Long branch on C3 of the indole core. mdpi.comnih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 µM | Halogenated benzene (B151609) ring at C6. nih.gov |

| Compound 9o-1 | IDO1/TDO (dual inhibitor) | 1.17 µM (IDO1), 1.55 µM (TDO) | 6-acetamido substitution. nih.gov |

| Compound C11 | 14-3-3η Protein | - | Optimized for affinity against liver cancer cells. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Findings

While research has identified several key targets for indole-2-carboxylic acid derivatives, the versatility of this scaffold suggests a much broader range of therapeutic applications. mdpi.com Current findings have established its potential in treating viral infections (HIV), cancer, and metabolic diseases. nih.govnih.govresearchgate.net Future research will aim to explore novel biological targets where the unique chemical properties of this scaffold can be exploited.

The established anti-proliferative activity against various cancer cell lines, including liver and pediatric brain tumors, prompts further investigation into other cancer types. nih.govnih.gov The mechanism of action may involve targeting proteins crucial for cancer cell survival and proliferation, such as the 14-3-3η protein, which is implicated in hepatocellular carcinoma. nih.govmdpi.com Screening campaigns against a wider panel of cancer cell lines and kinases could uncover new oncological applications.

Beyond cancer, the indole structure is a well-known pharmacophore in neurodegenerative diseases and inflammatory conditions. mdpi.com Investigations into targets such as cyclooxygenase-2 (COX-2) or pathways like NF-κB could yield novel anti-inflammatory agents. mdpi.com Furthermore, the ability of certain derivatives to inhibit enzymes like fructose-1,6-bisphosphatase (FBPase) opens avenues for developing treatments for type 2 diabetes. researchgate.net The potential for these compounds to act as antitubercular agents by targeting mycobacterial membrane protein large 3 (MmpL3) also warrants deeper exploration. nih.gov Systematic screening against a diverse array of biological targets, including G-protein coupled receptors, ion channels, and other enzyme classes, will be crucial in unlocking the full therapeutic potential of this compound class.

Development of Improved Synthetic Strategies for Scalability and Efficiency

Future research will focus on developing more streamlined and cost-effective synthetic strategies. This includes exploring novel catalytic systems to improve the efficiency of key steps like the Fischer indole synthesis or Buchwald-Hartwig amination. nih.govnih.gov One patented method highlights the use of readily available starting materials like nitrotoluene and diethyl oxalate with an inexpensive ferrous hydroxide catalyst, simplifying the post-reaction workup and improving yield, which points a way forward for industrial application. google.com

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly reduce production time and waste. Furthermore, exploring continuous flow chemistry for the synthesis of these derivatives could offer advantages in terms of safety, consistency, and scalability over traditional batch processing. The goal is to create robust and economical synthetic pathways that can support both advanced preclinical studies and eventual commercial manufacturing.

Integration of Multi-Omics Data with Chemical Biology Approaches to Elucidate Systems-Level Effects

To gain a comprehensive understanding of the biological effects of this compound derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.gov By treating biological systems with these compounds and analyzing the subsequent changes across multiple molecular layers, researchers can build a holistic picture of their mechanism of action. nih.gov

This integrative approach can reveal not only the primary targets but also off-target effects and downstream signaling cascades. For example, transcriptomic analysis (RNA-seq) can identify genes whose expression is altered following treatment, while proteomics can uncover changes in protein levels and post-translational modifications. Metabolomics can shed light on how these compounds impact cellular metabolism. nih.govnih.gov

When combined with chemical biology tools, such as affinity-based probes derived from the parent compound, multi-omics can help identify direct binding partners and map the compound's interaction network within the cell. This systems-level view is invaluable for predicting potential toxicities, understanding drug resistance mechanisms, and identifying biomarkers that could be used to monitor treatment efficacy in a clinical setting.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Indole-2-carboxylic Acid Based Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and their application to the optimization of indole-2-carboxylic acid derivatives holds immense promise. nih.govsciepub.com These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the design-synthesize-test cycle. mdpi.com

ML algorithms can be employed at multiple stages of the discovery pipeline. mdpi.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com Deep learning models, such as generative adversarial networks (GANs), can be used for de novo drug design, generating novel molecular structures based on the indole-2-carboxylic acid scaffold that are optimized for desired properties like high potency and low toxicity. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4,7-dichloro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- The compound is synthesized via acylation using oxalyl chloride and DMF in tetrahydrofuran (THF). Critical steps include activating the carboxylic acid group to form the acid chloride intermediate, followed by coupling with amines or other nucleophiles . Optimizing reaction temperature (e.g., 0–20°C) and solvent polarity is crucial to minimize side reactions, such as over-chlorination or decomposition. Purification via column chromatography is often required to isolate the product .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- ¹H NMR identifies aromatic protons (positions 4 and 7 show deshielding due to chlorine substituents) and the carboxylic acid proton (broad peak at ~12 ppm). ¹³C NMR confirms the carbonyl carbon (~165 ppm) and chlorine-induced shifts in the indole ring. Mass spectrometry (MS) verifies the molecular ion peak (M+H⁺ or M⁻) and isotopic patterns from chlorine atoms (³⁵Cl/³⁷Cl ratio). Impurities, such as unreacted starting materials, are detected via unexpected peaks or deviations in expected splitting patterns .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Use full PPE (lab coat, gloves, goggles) and respiratory protection (P95 or OV/AG filters) in poorly ventilated areas. Avoid drainage contamination, as halogenated indoles may persist in the environment. Toxicity data for this specific compound are limited, but analogous chlorinated indoles show moderate acute toxicity; treat it as a potential irritant and mutagen until further studies are conducted .

Advanced Research Questions

Q. How can researchers differentiate positional isomers (e.g., 4,7-dichloro vs. 5,7-dichloro) using analytical or computational methods?

- X-ray crystallography (using SHELXL ) resolves substituent positions via bond angles and packing patterns. 2D NMR (COSY, NOESY) distinguishes coupling between protons adjacent to chlorine atoms. Computational tools (DFT calculations) predict ¹³C chemical shifts and compare them to experimental data to assign regiochemistry .

Q. What strategies optimize the stability of this compound during storage and experimental use?

- Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Lyophilization reduces moisture-induced degradation. Monitor stability via HPLC to detect decomposition products (e.g., decarboxylation or dehalogenation) .

Q. How does this compound function as a building block in drug discovery, particularly for targeting NMDA receptors?

- The compound serves as a precursor for synthesizing NMDA receptor glycine-site agonists. For example, coupling with Boc-protected aminopropanoic acid yields derivatives that modulate receptor activity in electrophysiological assays (e.g., Xenopus oocyte models). Structural modifications at the indole 2-position enhance binding affinity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Chlorine atoms create steric hindrance and polar interactions, complicating crystal packing. Use slow vapor diffusion with solvents like DCM/hexane. SHELXD or SHELXE can resolve twinning or disorder issues. High-resolution data (≤1.0 Å) improve refinement accuracy for Cl substituents.

Q. How can conflicting structural or spectral data from synthetic batches be resolved?

- Cross-validate with HRMS for exact mass confirmation and IR spectroscopy to verify carboxylic acid O-H stretches (~2500–3000 cm⁻¹). Re-synthesize batches under controlled conditions and compare retention times via HPLC. Collaborative data sharing with repositories (e.g., Cambridge Structural Database) reduces ambiguity .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and monitor reactions via TLC to prevent side-product formation.

- Analytical Cross-Check : Combine multiple techniques (e.g., NMR + X-ray) to confirm regiochemistry and purity.

- Safety Protocols : Regularly update risk assessments as new toxicity data emerge for halogenated indoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.